Dibutyl 2,2'-thiobisacetate chemical properties and structure
Dibutyl 2,2'-thiobisacetate chemical properties and structure
This technical guide provides a comprehensive analysis of Dibutyl 2,2'-thiobisacetate (also known as Dibutyl Thiodiglycolate), a specialized organosulfur ester utilized in hydrometallurgical extraction, polymer stabilization, and organic synthesis.
Structural Analysis, Synthesis Protocols, and Physicochemical Applications
Executive Summary
Dibutyl 2,2'-thiobisacetate (CAS: 4121-12-4) is a lipophilic diester characterized by a central thioether linkage flanking two ester moieties.[1][2][3] Unlike its ether analog (diglycolic acid esters), the presence of the "soft" sulfur donor atom confers unique coordination chemistry, making it a highly selective ligand for soft metal cations (e.g., Pd(II), Hg(II)) in liquid-liquid extraction processes. This guide outlines its chemical identity, industrial synthesis via phase-transfer catalysis, and critical applications in metal recovery and polymer science.
Chemical Identity & Structural Analysis[2][4][5]
The molecule consists of two butyl acetate groups connected by a sulfide bridge. The flexibility of the butyl chains ensures high solubility in non-polar organic diluents (e.g., toluene, kerosene), a critical requirement for solvent extraction applications.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Dibutyl 2,2'-thiobisacetate | Also: Dibutyl thiodiglycolate |
| CAS Number | 4121-12-4 | |
| Molecular Formula | ||
| Molecular Weight | 262.37 g/mol | |
| Structure | ||
| Boiling Point | ~335°C (760 mmHg) | High boiling point prevents evaporative loss. |
| Density | 1.059 g/cm³ (Predicted) | Slightly denser than water, aiding phase separation. |
| Solubility | Insoluble in water; Soluble in Toluene, Chloroform, Hexane | Lipophilic nature drives partition coefficient ( |
Structural Diagram (Graphviz)
The following diagram illustrates the core connectivity and the potential coordination sites (Sulfur and Carbonyl Oxygens).
Synthesis & Production Protocols
While esterification of thiodiglycolic acid is possible, it is chemically inefficient due to the high water solubility of the diacid. The Nucleophilic Substitution Route (using butyl chloroacetate and sodium sulfide) is the preferred industrial standard due to higher yields and easier workup.
Reaction Mechanism
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Note: This protocol is based on optimized industrial patents (e.g., US20090163736A1) to ensure high yield and purity.
Reagents:
-
Butyl chloroacetate (2.05 eq)
-
Sodium sulfide nonahydrate (
) (1.0 eq) -
Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (1 mol%)
-
Solvent: Toluene (optional, for bi-phasic system)
Step-by-Step Workflow:
-
Preparation: Charge a jacketed reactor with an aqueous solution of
(15-20% wt). Maintain temperature at 30–35°C. -
Addition: Add the PTC (TBAB) to the aqueous phase. This facilitates the transport of the sulfide ion into the organic interface.
-
Reaction: Slowly meter in Butyl chloroacetate over 2 hours.
-
Critical Control Point: The reaction is exothermic. Maintain T < 50°C to prevent hydrolysis of the ester groups.
-
pH Control: Monitor pH.[4] If it drops below 7, side reactions (formation of thiodiglycolic acid) increase. Buffer with dilute NaOH if necessary.
-
-
Separation: Stop stirring. The mixture will separate into an upper organic product layer and a lower aqueous brine layer.
-
Purification:
-
Drain the aqueous brine (contains NaCl).
-
Wash the organic layer with water (
volume) to remove residual salts. -
Distill off any solvent (toluene) or unreacted butyl chloroacetate under reduced pressure (10-20 mbar).
-
-
Yield: Expected yield >90%.
Synthesis Logic Diagram
Physicochemical Properties & Reactivity[7]
3.1 Coordination Chemistry (Soft-Base Ligand)
The central sulfur atom is a "soft" Lewis base according to HSAB (Hard and Soft Acids and Bases) theory.
-
Selectivity: It exhibits high affinity for soft metals (Pd²⁺, Pt²⁺, Hg²⁺, Ag⁺) and low affinity for hard metals (Ca²⁺, Mg²⁺, Fe³⁺).
-
Mechanism: The ligand typically acts in a bidentate or tridentate mode, coordinating through the sulfur and one or both carbonyl oxygens, forming stable 5-membered chelate rings.
3.2 Stability
-
Thermal: Stable up to ~200°C.
-
Hydrolytic: Susceptible to hydrolysis in strong acid or base, reverting to thiodiglycolic acid and butanol.
-
Oxidative: The sulfide linkage (-S-) can be oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-) by strong oxidants (e.g.,
). This transformation drastically alters metal selectivity (Sulfoxides are "harder" bases).
Applications in Research & Industry
4.1 Palladium (Pd) Recovery
In the recycling of catalytic converters and e-waste, Dibutyl 2,2'-thiobisacetate is used as a selective extractant in liquid-liquid extraction (LLE).
-
Protocol: The diester is dissolved in a carrier (e.g., kerosene). When mixed with an acidic aqueous feed containing various metals, the sulfur atom selectively binds Pd(II), pulling it into the organic phase while leaving base metals (Fe, Cu, Ni) in the aqueous phase.
4.2 Plasticizer for Specialized Polymers
The compound serves as a plasticizer for elastomers requiring low-temperature flexibility. The thioether linkage provides better oxidative stability compared to ether-based plasticizers in sulfur-cured rubber systems due to chemical compatibility.
4.3 Organic Synthesis Intermediate
It functions as a building block for heterocyclic compounds (e.g., thiophenes) via the Gewald reaction or similar condensation pathways involving the active methylene groups flanking the sulfur.
Safety & Handling (MSDS Highlights)
GHS Classification:
-
Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Carcinogenicity: Suspected of causing cancer (H351) – Handle with strict engineering controls.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (
) if possible to prevent slow oxidation of the sulfur atom over long periods.
References
-
PubChem. (2025).[2] Dibutyl 2,2'-thiobisacetate | C12H22O4S.[1][2][5][6] National Library of Medicine. [Link]
- Google Patents. (2009).
Sources
- 1. dibutyl 2,2'-thiobisacetate | 4121-12-4 [amp.chemicalbook.com]
- 2. Dibutyl 2,2'-thiobisacetate | C12H22O4S | CID 77768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. US20090163736A1 - Process for preparing dialkyl thiodiglycolates - Google Patents [patents.google.com]
- 5. PubChemLite - Dibutyl 2,2'-thiobisacetate (C12H22O4S) [pubchemlite.lcsb.uni.lu]
- 6. CAS NO. 4121-12-4 | dibutyl 2,2'-thiobisacetate | C12H22O4S [localpharmaguide.com]
